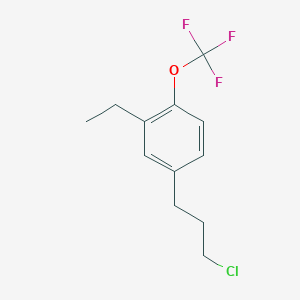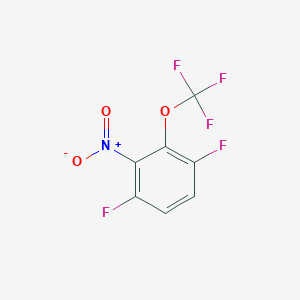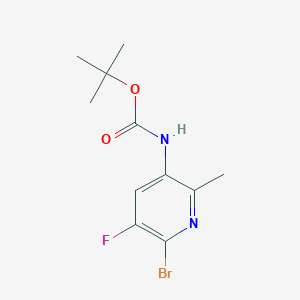
tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with bromine, fluorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate typically involves the following steps:
Fluorination: The addition of a fluorine atom to the pyridine ring.
Carbamate Formation: The attachment of a tert-butyl carbamate group to the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination, fluorination, and methylation reactions followed by the formation of the carbamate group. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and fluorine) on the pyridine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced pyridine derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology:
Biochemical Studies: Used in studies to understand the interaction of pyridine derivatives with biological molecules.
Medicine:
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism by which tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and the carbamate group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific application and the biological system under study.
類似化合物との比較
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Comparison:
- Structural Differences: The position and type of substituents on the pyridine ring can vary, leading to differences in chemical reactivity and biological activity.
- Unique Features: tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate is unique due to the specific combination of bromine, fluorine, and methyl groups on the pyridine ring, which can influence its chemical and biological properties.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H14BrFN2O2 |
|---|---|
分子量 |
305.14 g/mol |
IUPAC名 |
tert-butyl N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H14BrFN2O2/c1-6-8(5-7(13)9(12)14-6)15-10(16)17-11(2,3)4/h5H,1-4H3,(H,15,16) |
InChIキー |
PFNFJPNBUODIDV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1NC(=O)OC(C)(C)C)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



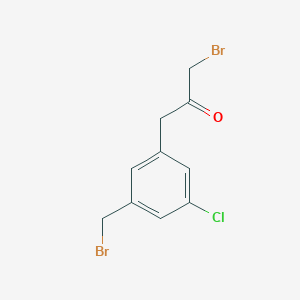

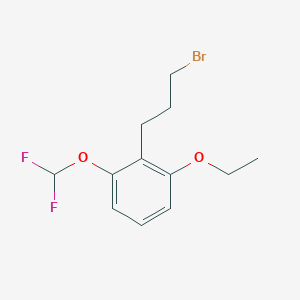
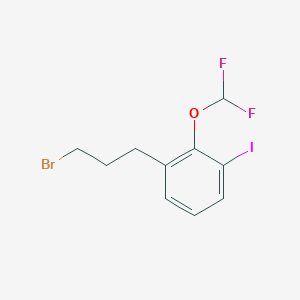


![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
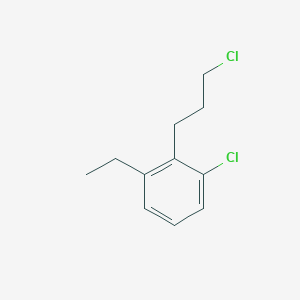
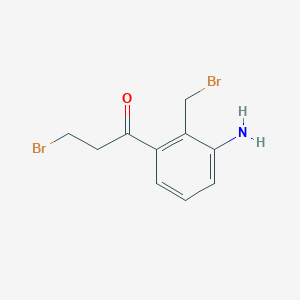
![2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)

